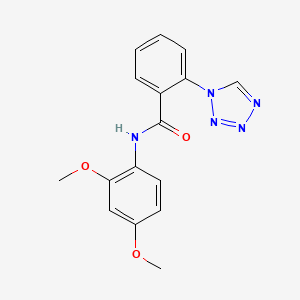

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC11175674

Molecular Formula: C16H15N5O3

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15N5O3 |

|---|---|

| Molecular Weight | 325.32 g/mol |

| IUPAC Name | N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C16H15N5O3/c1-23-11-7-8-13(15(9-11)24-2)18-16(22)12-5-3-4-6-14(12)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |

| Standard InChI Key | PBJAXAAGJFGWDM-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)OC |

Introduction

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered significant attention in the scientific community due to its unique molecular structure and potential applications in medicinal chemistry. This compound features a benzamide backbone, a tetrazole ring, and a dimethoxyphenyl group, which contribute to its intriguing biological and chemical properties.

Synthesis and Preparation

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. These processes often require specific conditions such as controlled temperatures, solvents (e.g., dimethyl sulfoxide), and catalysts to ensure high yields and purity. Techniques like continuous flow reactors and advanced purification methods (e.g., high-performance liquid chromatography) are employed to enhance efficiency and product quality.

Potential Applications

N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is classified under the broader category of heterocyclic compounds due to the presence of nitrogen-containing rings (tetrazole). Its classification as a benzamide indicates potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways.

| Potential Application | Description |

|---|---|

| Medicinal Chemistry | Potential use in drug development due to its unique molecular structure and biological activity. |

| Biological Targets | May interact with specific enzymes or receptors, influencing biological pathways. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume